1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone
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Description
1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone , also known by its IUPAC name 1- [4- (trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane , is a chemical compound with the molecular formula C10H13F3N4 and a molecular weight of 246.24 g/mol . It is a heterocyclic compound containing a pyrimidine ring and a piperazine moiety.
Scientific Research Applications
Metabolic Studies
1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone and its derivatives have been a subject of metabolic studies. For instance, Sharma et al. (2012) explored the metabolism, excretion, and pharmacokinetics of a related dipeptidyl peptidase IV inhibitor in various species. The study provided insights into the compound's metabolism and elimination pathways, highlighting its potential in pharmacological applications (Sharma et al., 2012).
Synthesis and Structural Analysis
Research on the synthesis and characterization of novel derivatives containing the piperazine/morpholine moiety has been conducted. Bhat et al. (2018) described a one-pot synthesis process, showcasing the compound's versatility in chemical synthesis (Bhat et al., 2018).
Antibacterial Activity
Studies have been conducted on derivatives of this compound for their antibacterial properties. Merugu et al. (2010) synthesized compounds containing the piperidine and pyrimidine imines, assessing their antibacterial activity (Merugu et al., 2010).
Anticancer Research
The compound and its derivatives have been evaluated for potential anticancer activities. Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety and tested them against breast cancer cells, finding some derivatives to be promising antiproliferative agents (Yurttaş et al., 2014).
Novel Pharmaceutical Applications
The compound's potential in developing new pharmaceuticals is significant. Ammirati et al. (2009) identified it as a potent and selective dipeptidyl peptidase IV inhibitor with high oral bioavailability, suggesting its use in treating type 2 diabetes (Ammirati et al., 2009).
Properties
IUPAC Name |
1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O/c1-8(19)17-4-6-18(7-5-17)10-15-3-2-9(16-10)11(12,13)14/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJQYPWFESKYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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